molecular formula C3H7N3O2 B1211366 1,3-dimethyl-3-nitrosourea CAS No. 13256-32-1

1,3-dimethyl-3-nitrosourea

Cat. No.: B1211366
CAS No.: 13256-32-1
M. Wt: 117.11 g/mol
InChI Key: BHMHNSQLZKUIMD-UHFFFAOYSA-N
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Preparation Methods

Dimethynur can be synthesized by the nitrosation of symmetrical dimethylurea with sodium nitrite in the presence of sulfuric acid . This method involves the following steps:

    Reactants: Symmetrical dimethylurea and sodium nitrite.

    Reaction Conditions: The reaction is carried out in the presence of sulfuric acid.

    Procedure: The symmetrical dimethylurea is treated with sodium nitrite under acidic conditions to yield dimethynur.

Chemical Reactions Analysis

Dimethynur undergoes various chemical reactions, including:

    Oxidation: Dimethynur can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield corresponding amines.

    Substitution: Dimethynur can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethynur involves its interaction with cellular components, particularly DNA. It acts as an alkylating agent, forming covalent bonds with DNA and leading to the formation of cross-links. This results in the disruption of DNA replication and transcription, ultimately leading to cell death. The molecular targets of dimethynur include guanine and adenine bases in DNA, and the pathways involved include the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Dimethynur is part of a class of compounds known as nitrosoureas, which are characterized by their nitroso and urea functional groups. Similar compounds include:

    Carmustine (BCNU): Another nitrosourea used as an antineoplastic agent.

    Lomustine (CCNU): A nitrosourea with similar applications in cancer treatment.

    Streptozocin: A nitrosourea used primarily in the treatment of pancreatic cancer.

Compared to these compounds, dimethynur has unique properties, such as its specific molecular structure and reactivity, which make it suitable for certain applications. Its uniqueness lies in its specific interaction with DNA and its potential therapeutic applications in the treatment of leukemia .

Properties

IUPAC Name

1,3-dimethyl-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c1-4-3(7)6(2)5-8/h1-2H3,(H,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMHNSQLZKUIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074501
Record name N,N'-Dimethyl-N-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13256-32-1
Record name N,N′-Dimethyl-N′-nitrosourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13256-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Dimethylnitrosourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosodimethylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Dimethyl-N-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYNUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJT22X8U2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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